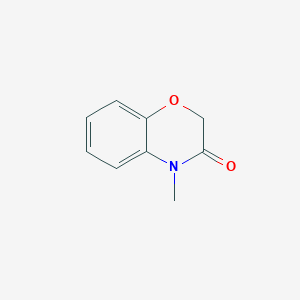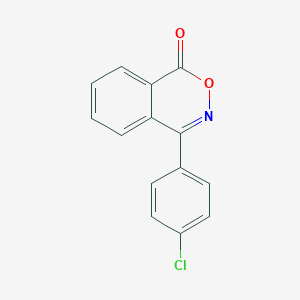![molecular formula C13H15NO2S B182590 Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- CAS No. 1022-19-1](/img/structure/B182590.png)
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the piperidine family and has a molecular weight of 249.27 g/mol.
作用機序
The mechanism of action of Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the development and progression of various diseases.
生化学的および生理学的効果
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. It has also been found to have neuroprotective properties, which can help to protect the brain from damage caused by various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- in lab experiments is its high purity level. This makes it easier to obtain accurate and reliable results. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-. One direction is to further investigate its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to study its potential use as a catalyst in organic reactions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.
合成法
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzo[b]thiophene and piperidine in the presence of a base such as potassium carbonate. This method yields a product with a high purity level and can be easily scaled up for large-scale production.
科学的研究の応用
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a catalyst in organic reactions.
特性
CAS番号 |
1022-19-1 |
|---|---|
製品名 |
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- |
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC名 |
3-piperidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO2S/c15-17(16)10-12(14-8-4-1-5-9-14)11-6-2-3-7-13(11)17/h2-3,6-7,10H,1,4-5,8-9H2 |
InChIキー |
HAXRUOPYSZWQND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
その他のCAS番号 |
1022-19-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



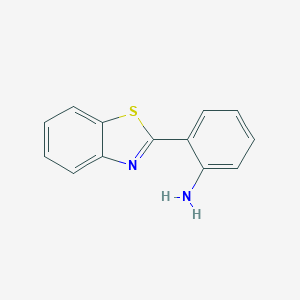
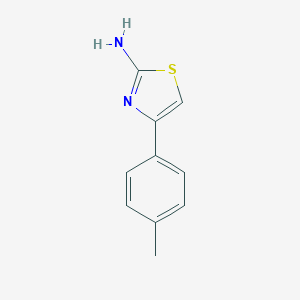
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
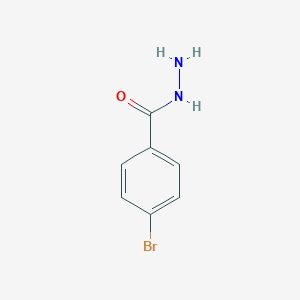
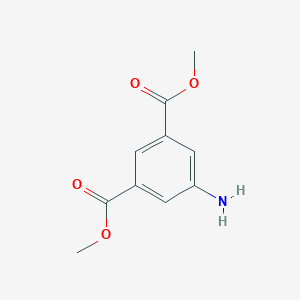
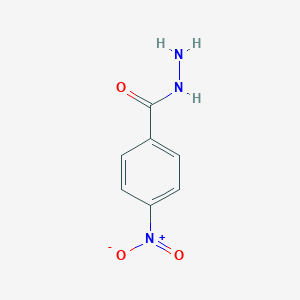
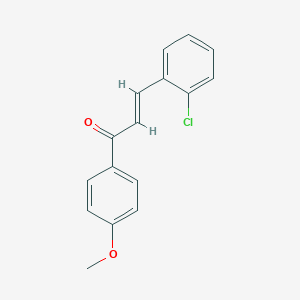

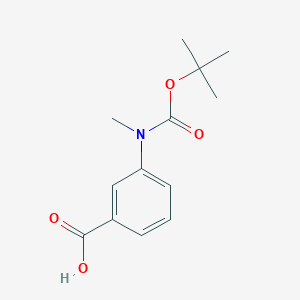
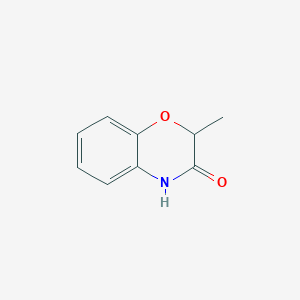

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)
